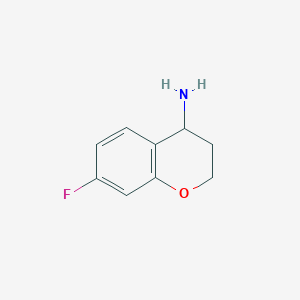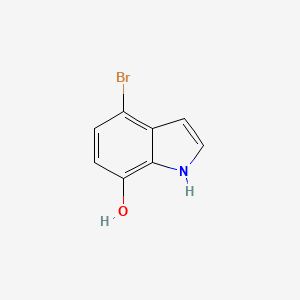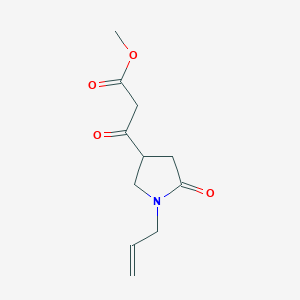
3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester
Übersicht
Beschreibung
3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester (AOPPME) is an organic compound that has recently been studied for its potential applications in the field of scientific research. AOPPME is an ester of a propionic acid and an allyl-5-oxo-pyrrolidin-3-yl group. It has been found to have a wide range of biochemical and physiological effects, which makes it a promising compound for further research.
Wissenschaftliche Forschungsanwendungen
Synthesis of ω-Heterocyclic Amino Acids
The compound "3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester" can be used in the synthesis of optically pure ω-heterocyclic-β-amino acids through amide activation and a regiospecific ring-chain-transformation process. This approach is significant in synthesizing various β-amino acids with potential applications in medicinal chemistry and drug design (Singh et al., 2005).
Antiviral Activity and Pharmacokinetics
A structurally similar compound, "(E)-(S)-4-((S)-2-{3-[(5-methyl-isoxazole-3-carbonyl)-amino]-2-oxo-2H-pyridin-1-yl}-pent-4-ynoylamino)-5-((S)-2-oxo-pyrrolidin-3-yl)-pent-2-enoic acid ethyl ester," has been identified as a potent, irreversible inhibitor of human rhinovirus (HRV) 3C protease. Its pharmacokinetic profile suggests its potential for clinical applications in treating HRV infections (Patick et al., 2005).
Cytotoxicity Evaluation in Antitumor Research
Derivatives of similar compounds have been evaluated for their cytotoxicity against specific cancer cell lines, indicating their potential application in the development of new anticancer agents (Liu et al., 2006).
Bone Turnover and Osteoporosis Treatment
Compounds with a similar structure have been studied for their potential in preventing and treating osteoporosis. One such compound showed promising results in in vivo models of bone turnover and was selected for clinical development (Hutchinson et al., 2003).
Applications in Organic Synthesis and Material Science
Organocatalytic Synthesis
The compound and its related derivatives have been utilized in the organocatalytic synthesis of complex molecules, demonstrating their importance in the field of synthetic organic chemistry and the development of novel methodologies for compound synthesis (Chen et al., 2009).
Functionalized Polystyrenes
Derivatives of similar compounds have been used to synthesize functionalized polystyrenes, showcasing their potential applications in material science and polymer chemistry (Dalil et al., 2000).
Eigenschaften
IUPAC Name |
methyl 3-oxo-3-(5-oxo-1-prop-2-enylpyrrolidin-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-3-4-12-7-8(5-10(12)14)9(13)6-11(15)16-2/h3,8H,1,4-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSSJIMWRYSQMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1CC(=O)N(C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2,5-dichlorophenoxy)ethyl]acetamide](/img/structure/B1394114.png)
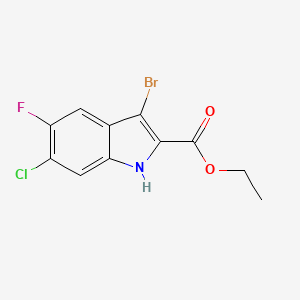
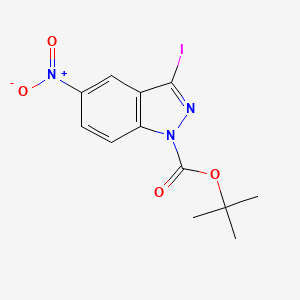
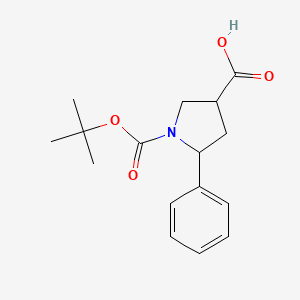
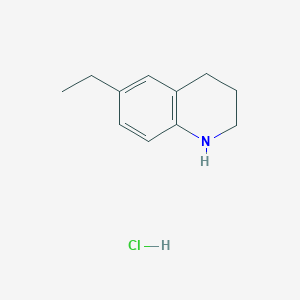
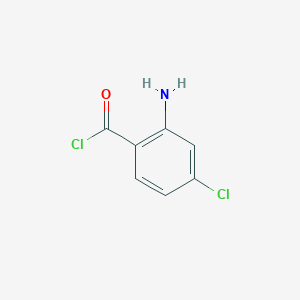
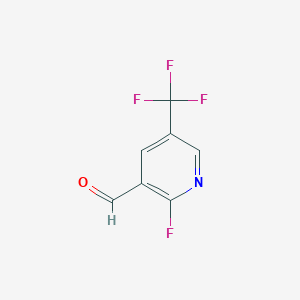
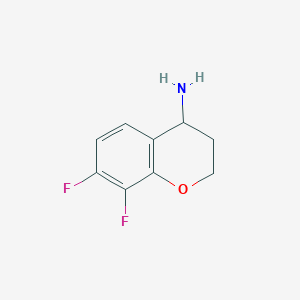
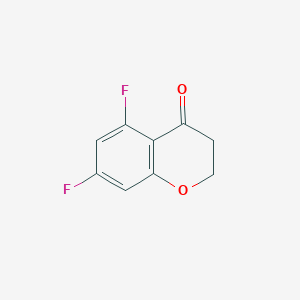
![7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride](/img/structure/B1394128.png)

![N-[2-(pyridin-3-yloxy)ethyl]acetamide](/img/structure/B1394134.png)
